1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol
Description
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(2-amino-4,5-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO/c1-6-4-9(8(3)12)10(11)5-7(6)2/h4-5,8,12H,11H2,1-3H3 |
InChI Key |
XSDCVDWLDWQFCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)N)C(C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol
General Synthetic Route Overview
The compound this compound is typically synthesized via the reduction of its corresponding ketone precursor, 1-(2-Amino-4,5-dimethylphenyl)ethanone. The synthetic pathway generally involves:
- Step 1: Nitration of 4,5-dimethylacetophenone to introduce a nitro group at the 2-position of the aromatic ring.
- Step 2: Reduction of the nitro group to an amino group, yielding 1-(2-Amino-4,5-dimethylphenyl)ethanone.
- Step 3: Reduction of the ketone group in 1-(2-Amino-4,5-dimethylphenyl)ethanone to the corresponding alcohol, this compound.
This multi-step process is well-documented in organic synthesis literature and industrial protocols, with variations depending on the reagents and conditions used.
Detailed Reduction Methods
Reduction of Nitro to Amino Group
- Reagents: Common reducing agents include iron powder with hydrochloric acid, tin(II) chloride, or catalytic hydrogenation.
- Conditions: Typically performed under acidic aqueous conditions or hydrogen atmosphere at controlled temperature.
- Outcome: Efficient conversion of the nitro group to the amino group with high selectivity.
Reduction of Ketone to Alcohol
- Reagents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
- Conditions: NaBH4 reduction is usually carried out in protic solvents like methanol or ethanol at low temperatures to avoid side reactions.
- Outcome: Selective reduction of the carbonyl group to the secondary alcohol without affecting the amino group.
Alternative Biocatalytic Reduction
Recent advances include the use of specific microorganisms or enzymes capable of asymmetric reduction of aminoketones to optically active amino alcohols. For example:
- Microorganisms from genera such as Staphylococcus, Micrococcus, and Rhodococcus have been reported to catalyze the reduction of 2-aminoacetophenone derivatives to their corresponding amino alcohols with high enantioselectivity.
- This biocatalytic approach offers advantages in optical purity and mild reaction conditions, which are beneficial for pharmaceutical applications.
Industrial Scale Considerations
- Continuous flow reactors are employed to optimize reaction times and yields.
- Purification techniques such as silica gel chromatography and recrystallization are used to isolate the pure amino alcohol.
- Process optimization focuses on maximizing yield, purity, and minimizing by-products.
Data Table: Summary of Preparation Methods
| Step | Starting Material | Reagents/Conditions | Product | Yield/Notes |
|---|---|---|---|---|
| 1 | 4,5-Dimethylacetophenone | Nitration (HNO3/H2SO4 or equivalent) | 1-(2-Nitro-4,5-dimethylphenyl)ethanone | Moderate to high yield |
| 2 | 1-(2-Nitro-4,5-dimethylphenyl)ethanone | Reduction (Fe/HCl, SnCl2, or catalytic H2) | 1-(2-Amino-4,5-dimethylphenyl)ethanone | High yield, selective reduction |
| 3 | 1-(2-Amino-4,5-dimethylphenyl)ethanone | Reduction (NaBH4 or LiAlH4) | This compound | High yield, mild conditions |
| Biocatalytic | 1-(2-Amino-4,5-dimethylphenyl)ethanone | Microbial reduction (e.g., Staphylococcus) | Optically active this compound | High enantiomeric excess, mild conditions |
Research Findings and Analysis
- The chemical reduction route is well-established and provides reliable yields with standard laboratory reagents. The use of sodium borohydride is preferred for the ketone reduction due to its selectivity and ease of handling.
- Biocatalytic methods have been shown to produce optically active amino alcohols, which are valuable in asymmetric synthesis and pharmaceutical intermediates. These methods reduce the need for chiral catalysts and harsh conditions.
- Industrial processes often integrate continuous flow technology to improve scalability and reproducibility.
- Purification steps such as silica gel chromatography and recrystallization from ethanol/water mixtures are effective in isolating the pure product with high purity.
Notes on Reaction Conditions and Optimization
- Temperature control during reductions is critical to avoid over-reduction or side reactions.
- pH adjustments during nitro group reduction can influence the rate and selectivity.
- The choice of solvent impacts solubility and reaction kinetics; protic solvents favor NaBH4 reductions.
- In biocatalytic processes, parameters such as microorganism strain, substrate concentration, and incubation time are optimized for maximum yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Amino-4,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
1-(2-Amino-4,5-dimethylphenyl)ethanone
- Structure: Replaces the ethanol group with a ketone.
- Molecular Formula: C₉H₁₁NO.
1-(2-Amino-6-nitrophenyl)ethanone
- Structure : Substitutes methyl groups with a nitro group at the 6-position.
- Molecular Formula : C₈H₈N₂O₃.
- Key Differences: The nitro group’s electron-withdrawing nature alters the aromatic ring’s electronic properties, possibly influencing metabolic pathways (e.g., nitro-reduction to amines).
2-Amino-1-[2,5-difluorophenyl]ethanol
- Structure : Features fluorine substituents at the 2- and 5-positions.
- Molecular Formula: C₈H₉F₂NO.
- Key Differences : Fluorine’s electronegativity increases lipophilicity and may affect binding to biological targets. Precautionary measures include avoiding exposure to dust or vapors .
Data Table: Structural and Functional Comparisons
Toxicological and Metabolic Insights
- Aromatic Amines and DNA Adducts: Heterocyclic aromatic amines (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) form DNA adducts, contributing to carcinogenicity in rodents .
- Functional Group Impact: Ethanol derivatives (e.g., 2-Amino-1-[2,5-difluorophenyl]ethanol) are generally more polar than ketones, influencing solubility and excretion. Ketones like 1-(2-Amino-4,5-dimethylphenyl)ethanone may persist longer in lipid-rich tissues .
- Substituent Effects : Methyl groups (electron-donating) stabilize the aromatic ring, whereas nitro or fluorine groups (electron-withdrawing) may alter metabolic oxidation rates or metabolite profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
